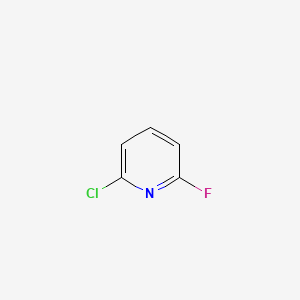

2-Chloro-6-fluoropyridine

Übersicht

Beschreibung

2-Chloro-6-fluoropyridine (CAS: 20885-12-5) is a halogenated pyridine derivative with the molecular formula C₅H₃ClFN and a molecular weight of 131.54 g/mol. It is a white to off-white crystalline solid with a melting point range of 31–35°C and is typically stored under inert conditions at 2–8°C . The compound is widely employed in organic synthesis, particularly in cross-coupling reactions and nucleophilic aromatic substitution (SNAr), where its fluorine substituent directs regioselective metalation at the 5-position . It also serves as a key intermediate in pharmaceutical research, such as in the synthesis of dopamine receptor 4 (D4R) antagonists .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-6-fluoropyridine can be synthesized through various methods. One common method involves the direct fluorination of pyridine using cesium fluorosulfate (CsSO₄F) as a fluorine source. This reaction is typically carried out at room temperature, producing a mixture of products, including 2-fluoro-, 2-fluorosulfonate-, and 2-chloro- or 2-alkoxy-pyridines .

Industrial Production Methods: Industrial production of this compound often involves the use of pyridine-N-oxides as intermediates. These intermediates are chlorinated and fluorinated under controlled conditions to yield the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-6-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 2-methoxy-6-fluoropyridine or 2-tert-butoxy-6-fluoropyridine can be formed.

Oxidation Products: Oxidation can yield pyridine carboxylic acids.

Reduction Products: Reduction can produce various pyridine derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-Chloro-6-fluoropyridine has numerous applications in scientific research:

1. Organic Synthesis

- Building Block for Heterocycles : It is commonly employed as a precursor for synthesizing other fluorinated pyridines and heterocyclic compounds due to its electrophilic nature.

- Substitution Products : Depending on the nucleophile used, various substitution products can be formed, such as 2-methoxy-6-fluoropyridine.

2. Biological Activity

- Pharmaceutical Development : This compound is explored for its potential in developing pharmaceuticals targeting specific biological pathways, particularly in the treatment of diseases like HIV .

- Imaging Agents : Fluorinated pyridines are studied for their potential use as imaging agents in biological systems due to their unique properties.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited potent activity against HIV-1. The compounds showed picomolar activity against wild-type HIV-1 and were effective against clinically relevant mutants. This highlights the compound's potential in antiviral drug development .

Case Study 2: Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition affects cellular metabolism and gene expression, suggesting its role in biochemical processes.

Industrial Applications

Agrochemicals

In the agricultural sector, this compound serves as an intermediate in the production of agrochemicals. Its derivatives may enhance the efficacy of pesticides and herbicides due to their biological activity.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Organic Chemistry | Building Block | Used for synthesizing complex heterocycles and fluorinated compounds |

| Pharmaceuticals | Drug Development | Explored for antiviral drugs targeting HIV and other diseases |

| Biological Imaging | Imaging Agents | Potential use in imaging due to unique properties |

| Agrochemicals | Intermediate Production | Used in the synthesis of effective agrochemicals |

Wirkmechanismus

The mechanism of action of 2-Chloro-6-fluoropyridine involves its interaction with various molecular targets and pathways. The presence of the chlorine and fluorine atoms in the pyridine ring significantly influences its reactivity and interaction with biological molecules. These interactions can lead to the modulation of specific biological pathways, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2,6-Dichloropyridine (CAS: 2402-78-0)

- Molecular Formula : C₅H₃Cl₂N

- Molecular Weight : 147.99 g/mol

- Physical Properties : White to light yellow solid; higher melting point than 2-chloro-6-fluoropyridine due to chlorine's larger atomic size and stronger intermolecular forces.

- Reactivity : Lacks fluorine’s electron-withdrawing effects, leading to reduced activation for SNAr reactions. Reactivity in cross-coupling differs due to chlorine’s weaker directing influence compared to fluorine.

- Applications : Used in synthesizing triazolo and imidazo potassium channel antagonists for antiarrhythmic agents .

2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin, CAS: 1929-82-4)

- Molecular Formula : C₆H₃NCl₄

- Molecular Weight : 230.90 g/mol

- Physical Properties : Larger molecular weight and bulkier substituents (trichloromethyl group) compared to this compound.

- Applications : Primarily used as a nitrification inhibitor in agriculture to slow soil ammonium oxidation .

- Hazards: Contains multiple chlorinated groups, likely associated with higher environmental persistence and toxicity than mono-halogenated analogs.

3,5-Dichloro-2,4,6-trifluoropyridine (CAS: 1737-93-5)

- Molecular Formula : C₅HCl₂F₃N

- Molecular Weight : 213.93 g/mol

- Reactivity : Multiple halogen substituents create significant steric and electronic effects. Fluorine atoms activate specific positions for substitution, but steric hindrance from chlorine may limit reactivity.

- Applications : Used in specialized organic syntheses where multi-halogenation is required for functional group transformations .

Comparative Data Table

Biologische Aktivität

2-Chloro-6-fluoropyridine (C5H3ClFN) is a halogenated pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and implications in drug development.

This compound is a pyridine ring substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively. This configuration modifies its electronic properties, making it a valuable scaffold in organic synthesis and medicinal chemistry. The presence of halogens enhances its reactivity and selectivity in various chemical reactions, such as nucleophilic substitutions and coupling reactions.

Target Interactions

The compound interacts with various biological targets, including enzymes and proteins involved in metabolic pathways. It acts as both a substrate and an inhibitor, influencing the activity of specific enzymes. For example, studies have shown that this compound can inhibit enzymes associated with metabolic processes, thereby affecting overall cellular function.

Cellular Effects

The biological activity of this compound extends to its effects on cellular signaling pathways and gene expression. Research indicates that this compound can modulate cell proliferation, differentiation, and apoptosis by altering the expression of genes involved in these processes. It has been observed to impact metabolic pathways significantly, leading to changes in cellular metabolism .

Biochemical Pathways

This compound is implicated in several biochemical pathways:

- Enzymatic Inhibition : The compound inhibits key enzymes, which can lead to altered metabolic rates and cellular responses.

- Gene Expression Modulation : It influences transcription factors that regulate gene expression, impacting various cellular functions.

- Signal Transduction : The compound can alter signaling cascades within cells, affecting processes such as growth and apoptosis .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- HIV Research : A study explored the role of this compound in HIV-infected cells, demonstrating its effectiveness in inhibiting HIV reverse transcriptase enzymes. The substitution pattern on the pyridine ring was found to significantly affect the compound's potency against HIV .

- Cancer Research : Investigations into the antiproliferative effects of this compound have shown promise in cancer models. The compound's ability to inhibit specific proteins involved in tumor growth has been linked to its structural characteristics .

Stability and Temporal Effects

The stability of this compound under laboratory conditions is crucial for understanding its long-term effects on biological systems. Studies indicate that while the compound is relatively stable initially, it may degrade over time, which could influence its efficacy in prolonged exposure scenarios. Monitoring these temporal effects is essential for both in vitro and in vivo studies.

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | C5H3ClFN |

| Molecular Weight | 135.54 g/mol |

| Biological Targets | Enzymes (e.g., HIV reverse transcriptase) |

| Cellular Effects | Modulates proliferation, apoptosis |

| Stability | Relatively stable but degrades over time |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-fluoropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution. For example, fluorination of 2,6-dichloropyridine using KF under catalytic conditions (e.g., CuI at 150–180°C) can yield the target compound. Reaction parameters like temperature, solvent polarity (e.g., DMF vs. DMSO), and catalyst loading significantly affect yield and purity. Researchers should optimize these conditions systematically and validate outcomes via GC-MS or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹⁹F NMR : Identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F).

- ¹H/¹³C NMR : Resolves substituent positions (e.g., Cl vs. F in the pyridine ring).

Mass spectrometry (EI-MS) confirms molecular weight (M⁺ at m/z 131.5) and fragmentation patterns. Infrared (IR) spectroscopy detects C-F stretches (~1250 cm⁻¹). Cross-validate with computational methods (DFT) for structural assignments .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers at RT, away from moisture and oxidizing agents.

- In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation. Toxicity data are limited, so treat as a hazardous compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from unoptimized parameters (e.g., solvent purity, catalyst aging). To address this:

- Replicate experiments using standardized reagents.

- Perform Design of Experiments (DoE) to identify critical variables (e.g., temperature × catalyst ratio).

- Compare results with structurally analogous compounds (e.g., 2-Chloro-5-fluoropyridine) to isolate substituent effects .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃ at position 4) to modulate electronic properties.

- Comparative SAR Studies : Test derivatives against microbial targets (e.g., E. coli or C. albicans) to correlate substituent patterns with activity. For example, sulfanyl-triazolo derivatives (e.g., 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-triazolo[4,3-b]pyridazin-3-yl)pyridine) show promise in antimicrobial assays .

Q. How can computational methods guide the optimization of this compound in drug discovery?

- Methodological Answer :

- Molecular Docking : Predict binding affinity to target proteins (e.g., bacterial enzymes).

- QSAR Modeling : Corrogate substituent effects with logP, polar surface area, and H-bonding capacity.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Validate predictions with in vitro assays .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting data on the environmental persistence of this compound?

- Methodological Answer :

- Conduct biodegradation studies under controlled conditions (e.g., OECD 301F) to measure half-life in soil/water.

- Compare with structurally similar compounds (e.g., 2-Chloro-6-methoxypyridine) to identify degradation pathways.

- Use LC-MS/MS to track metabolite formation and persistence .

Q. Experimental Design Considerations

Q. What are the best practices for scaling up this compound synthesis without compromising purity?

- Methodological Answer :

- Use flow chemistry for precise control of exothermic reactions.

- Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Optimize workup procedures (e.g., fractional distillation vs. column chromatography) to balance yield and cost .

Q. Structural and Functional Comparisons

Q. How does the electronic profile of this compound compare to its halogenated analogs?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine’s inductive effect reduces ring electron density more than chlorine.

- X-ray Crystallography : Compare bond lengths/angles (e.g., C-F vs. C-Cl) to quantify steric/electronic differences.

- Reactivity : Fluorine’s ortho/para-directing nature influences regioselectivity in subsequent reactions (e.g., Suzuki couplings) .

Eigenschaften

IUPAC Name |

2-chloro-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOHKRGLGLETIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348648 | |

| Record name | 2-chloro-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20885-12-5 | |

| Record name | 2-chloro-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.